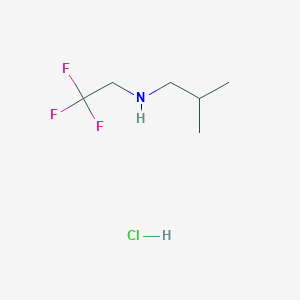

N-isobutyl-N-(2,2,2-trifluoroethyl)amine hydrochloride

Vue d'ensemble

Description

N-isobutyl-N-(2,2,2-trifluoroethyl)amine hydrochloride is a specialty chemical compound with the molecular formula C6H13ClF3N and a molecular weight of 191.62 g/mol . This compound is primarily used in proteomics research and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-N-(2,2,2-trifluoroethyl)amine hydrochloride typically involves the reaction of isobutylamine with 2,2,2-trifluoroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or other purification techniques to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

N-isobutyl-N-(2,2,2-trifluoroethyl)amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroethyl group.

Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under appropriate conditions.

Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: The major products are typically substituted amines.

Oxidation: Oxidized products may include nitroso or nitro compounds.

Reduction: Reduced products are usually secondary or tertiary amines.

Applications De Recherche Scientifique

Pharmaceutical Development

N-isobutyl-N-(2,2,2-trifluoroethyl)amine hydrochloride plays a crucial role in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its trifluoromethyl group enhances the bioactivity and metabolic stability of drug candidates.

Case Study: Synthesis of Arachidonylethanolamide Analogs

- Objective: Develop analogs with affinity for cannabinoid receptors (CB1 and CB2).

- Method: Utilization of this compound as a reagent in the synthesis process.

- Outcome: The resulting compounds demonstrated significant binding affinity, suggesting potential therapeutic applications in pain management and neuroprotection .

Material Science

The compound is utilized in creating advanced materials with enhanced properties. Its incorporation into polymer matrices improves thermal and chemical resistance.

Data Table: Material Properties Comparison

| Property | Conventional Polymer | Polymer with N-isobutyl-N-(2,2,2-trifluoroethyl)amine |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Mechanical Strength | Moderate | Enhanced |

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme activities and protein interactions. Its unique structure allows for the stabilization of protein-ligand complexes during experiments.

Case Study: Protein Stability Assays

- Objective: Assess the impact of trifluorinated amines on protein stability.

- Method: Native electrospray ionization mass spectrometry (ESI-MS) was used to analyze proteins in the presence of the compound.

- Outcome: The compound maintained protein integrity under varying pH conditions, highlighting its utility as a stabilizing agent in biochemical assays .

Analytical Chemistry

This compound serves as a reagent in analytical chemistry for the detection and quantification of various substances. It is particularly useful in environmental analysis.

Application Example: Detection of Ibuprofen Residues

Mécanisme D'action

The mechanism of action of N-isobutyl-N-(2,2,2-trifluoroethyl)amine hydrochloride involves its interaction with molecular targets through its amine and trifluoroethyl groups. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,2-Trifluoroethylamine: A related compound with similar chemical properties but different applications.

Isobutylamine: Shares the isobutyl group but lacks the trifluoroethyl group, leading to different reactivity and applications.

Uniqueness

N-isobutyl-N-(2,2,2-trifluoroethyl)amine hydrochloride is unique due to the presence of both the isobutyl and trifluoroethyl groups, which confer distinct chemical and physical properties. This combination makes it particularly valuable in proteomics research and other specialized applications .

Activité Biologique

N-isobutyl-N-(2,2,2-trifluoroethyl)amine hydrochloride is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews its synthesis, pharmacological properties, and biological effects based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an isobutyl group and a trifluoroethyl moiety. The trifluoroethyl group enhances lipophilicity and may influence the compound's interaction with biological targets. The synthesis typically involves the reaction of isobutyl amine with trifluoroethyl halides under controlled conditions.

The biological activity of this compound can be attributed to its interaction with various biological systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems. For instance, compounds with similar structures have been shown to affect dopamine receptor activity, although specific receptor selectivity remains to be fully elucidated .

Pharmacological Effects

- Relaxant Effects : Analogous compounds have demonstrated relaxant effects on vascular tissues. For example, N-ethyl- and N-trifluoroethyldopamine analogs produced relaxation in isolated rabbit arteries without selectivity for dopamine receptors .

- Neurotransmitter Modulation : The compound may influence adenylate cyclase activity, which plays a crucial role in signal transduction pathways related to neurotransmitter action. Studies indicate that similar compounds can stimulate adenylate cyclase in a dose-dependent manner .

- Anticancer Potential : There is emerging evidence that compounds with trifluoroethyl groups exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The exact mechanisms are under investigation but may involve modulation of cell cycle regulators and apoptotic pathways .

Case Studies and Experimental Data

Several studies have investigated the biological effects of related compounds:

These findings highlight the potential for this compound to influence various biological pathways.

Propriétés

IUPAC Name |

2-methyl-N-(2,2,2-trifluoroethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N.ClH/c1-5(2)3-10-4-6(7,8)9;/h5,10H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEKGABDQYJUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.